Serine protease hepsin (229-237)
Description
Discovery and Classification in the Type II Transmembrane Serine Protease Family
Serine protease hepsin (229-237) was identified as part of comprehensive studies investigating the immunogenic properties of the larger hepsin protein, which is encoded by the hepatocyte serine protease gene. The parent hepsin protein was originally discovered as a complementary deoxyribonucleic acid clone in a human liver complementary deoxyribonucleic acid library, establishing its foundational role in hepatic physiology. Hepsin belongs to the type II transmembrane serine protease family, a diverse group of membrane-anchored enzymes that share structural characteristics including an amino-terminal cytoplasmic domain, a single transmembrane region, and an extracellular carboxy-terminal serine protease domain.
The classification of hepsin within the type II transmembrane serine protease family is based on its structural organization and catalytic mechanism. The protein contains a peptidase S1 domain and a scavenger receptor cysteine-rich domain, which are hallmarks of this protease family. The scavenger receptor cysteine-rich domain is located in the extracellular portion of the protein and is formed primarily by three elements of regular secondary structure: a twelve-residue alpha helix, a twisted five-stranded antiparallel beta sheet, and a second two-stranded antiparallel sheet. The serine protease domain exhibits trypsin-like activity and contains the characteristic catalytic triad composed of histidine, aspartate, and serine residues that are essential for proteolytic function.
The (229-237) fragment specifically represents a region within the protease domain that has been identified as an immunologically active epitope. This peptide sequence demonstrates high affinity binding to human leukocyte antigen-A2 molecules and can effectively stimulate cytotoxic T lymphocyte responses in vitro. The identification of this specific fragment emerged from systematic computational predictions and experimental validation studies designed to map functionally important regions of the hepsin protein. Research utilizing four-step procedures involving computer-generated predictions, human leukocyte antigen binding assays, primary T cell response stimulation, and cytotoxic T lymphocyte activity detection confirmed the biological significance of this peptide fragment.
Gene Structure and Evolutionary Conservation Across Species
The hepatocyte serine protease gene, which encodes the parent protein containing the (229-237) fragment, is located on human chromosome 19 at position 19q13.11 and contains fifteen exons. The gene structure reflects the complex organization typical of serine protease family members, with distinct exons encoding different functional domains of the protein. The canonical amino acid sequence of the full-length human hepsin protein comprises 417 residues with a molecular mass of 45 kilodaltons. The (229-237) region falls within the serine protease domain, which is encoded by the carboxy-terminal exons of the gene.
Evolutionary analysis reveals that hepsin demonstrates significant conservation across mammalian species, indicating its fundamental importance in physiological processes. The protein exhibits high expression levels in liver tissue across multiple species, suggesting that its hepatic functions have been evolutionarily preserved. Comparative studies have identified hepsin expression in various mammalian species including humans, mice, rabbits, rats, bovines, pigs, and sheep, demonstrating broad evolutionary conservation. The conservation of the (229-237) epitope sequence across species supports its functional significance, as regions under strong evolutionary pressure typically retain critical biological functions.
The gene encoding hepsin belongs to the broader family of serine protease genes, which have undergone extensive evolutionary diversification while maintaining core structural and functional elements. Phylogenetic analysis places hepsin within the transmembrane protease serine subfamily, which includes related enzymes such as transmembrane protease serine 2 and other type II transmembrane serine proteases. The evolutionary relationships among these proteins suggest common ancestral origins with subsequent specialization for distinct physiological roles while retaining fundamental catalytic mechanisms.
Tissue-Specific Expression Patterns: Hepatic Dominance and Extrahepatic Roles
The expression pattern of hepsin demonstrates marked tissue specificity, with the highest levels observed in hepatic tissue, consistent with its original identification in liver complementary deoxyribonucleic acid libraries. Quantitative analysis reveals that hepsin is predominantly expressed in hepatocytes, where it functions as a key regulator of glucose, lipid, and protein metabolism through activation of hepatocyte growth factor and downstream Met signaling pathways. The hepatic expression of hepsin correlates with its role in maintaining metabolic homeostasis, as evidenced by studies showing that hepsin-deficient mice exhibit altered glucose and lipid levels.
Beyond its primary hepatic localization, hepsin demonstrates significant expression in multiple extrahepatic tissues, indicating diverse physiological functions throughout the body. The protein is expressed in kidney tissue, where it plays a crucial role in uromodulin processing and urinary protein secretion. Research has demonstrated that hepsin mediates the physiological cleavage of uromodulin, a glycoprotein that is the most abundant protein in normal human urine. In the inner ear, hepsin contributes to auditory function, with hepsin deficiency leading to hearing loss in mouse models.
| Tissue Type | Expression Level | Primary Function | Associated Pathways |
|---|---|---|---|
| Liver | Very High | Metabolic regulation | Hepatocyte growth factor/Met signaling |
| Kidney | Moderate | Uromodulin processing | Urinary protein secretion |
| Inner Ear | Moderate | Auditory function | Hearing development |
| Prostate | Variable | Matrix remodeling | Cancer progression |
| Adipose Tissue | Low-Moderate | Browning regulation | Energy metabolism |
Hepsin expression extends to adipose tissue, where it functions to regulate adipocyte differentiation and browning processes. Studies have shown that hepsin deficiency results in increased adipose tissue browning and elevated basal metabolic rates, suggesting its role in energy homeostasis extends beyond hepatic metabolism. The protein is also expressed in prostate tissue, where its overexpression is strongly associated with cancer development and progression. In prostate cancer, hepsin expression levels can increase more than ten-fold compared to normal tissue, making it a significant biomarker for disease progression.
The tissue-specific expression patterns of hepsin reflect its multifunctional nature as a type II transmembrane serine protease. In each tissue, the protein appears to fulfill distinct roles while maintaining its core proteolytic function. The (229-237) fragment, as part of the active protease domain, likely contributes to these tissue-specific functions through its role in substrate recognition and catalytic activity. The widespread but regulated expression of hepsin across tissues underscores the importance of precise control mechanisms governing its activity, as dysregulation can lead to pathological conditions including metabolic disorders and cancer progression.
Properties
sequence |
GLQLGVQAV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Serine protease hepsin (229-237) |
Origin of Product |
United States |
Scientific Research Applications
Biological Role and Mechanism of Action
Hepsin is primarily expressed in the liver, kidney, prostate, and thyroid. It plays a critical role in the activation of several substrates involved in cell signaling and development. The enzyme's catalytic activity is characterized by its preference for specific amino acids at various positions within its substrate recognition sites, which significantly influences its biological function.
Substrate Specificity
Research has identified that hepsin exhibits a strong preference for arginine at the P1 position of substrates, with other preferred residues including threonine, leucine, or asparagine at P2, and glutamine or lysine at P3. This specificity was determined using combinatorial library screening methods that assess the enzyme's activity against a variety of peptide substrates .
Cancer Progression
Hepsin has been implicated in the progression of several cancers, particularly prostate and ovarian cancers. Its expression levels are often elevated in malignant tissues compared to benign counterparts. For instance, studies have shown that hepsin cleaves precursor forms of hepatocyte growth factor (HGF), leading to the activation of signaling pathways that promote tumor growth and metastasis .
Table 1: Hepsin's Role in Cancer Progression
| Cancer Type | Expression Level | Functional Impact |
|---|---|---|
| Prostate Cancer | High | Promotes tumor growth via HGF activation |
| Ovarian Cancer | High | Enhances metastatic potential |
| Liver Cancer | Moderate | Involved in local tumor microenvironment |
Physiological Functions
Beyond its role in cancer, hepsin is essential for normal physiological processes. It has been identified as the protease responsible for the cleavage of uromodulin, a protein involved in urinary tract function. This cleavage is crucial for uromodulin's polymerization and subsequent biological activity .
Table 2: Physiological Functions of Hepsin
| Function | Description |
|---|---|
| Uromodulin Cleavage | Facilitates polymerization necessary for urinary function |
| HGF Activation | Triggers signaling pathways involved in cell proliferation |
Therapeutic Applications
Given its role in disease processes, hepsin has emerged as a potential therapeutic target. Inhibitors targeting hepsin could be beneficial in treating conditions where its activity contributes to pathology. For example, MM3122 is a multi-targeted serine protease inhibitor that has shown efficacy against hepsin among other serine proteases, suggesting its potential use in therapeutic contexts such as cancer treatment .
Case Studies
- Prostate Cancer : A study highlighted that hepsin is overexpressed in prostate cancer tissues compared to benign tissues. Targeting hepsin with specific inhibitors could reduce tumor growth and improve patient outcomes .
- COVID-19 Research : Recent investigations into serine protease inhibitors have indicated that compounds like MM3122 may inhibit hepsin's activity, potentially offering a strategy to mitigate severe outcomes from viral infections such as SARS-CoV-2 by preventing viral entry through host cell proteolytic pathways .
Comparison with Similar Compounds
Structural Features :
- Glycosylation : N-glycosylation at Asn-112 is essential for cell surface localization and enzymatic activity. Mutations at this site (e.g., N112Q) impair tumor cell invasion .
- Activation : Hepsin is autoactivated via cleavage at Arg-162, generating a two-chain active form .
Comparison with Similar Serine Proteases
Structural and Functional Similarities
Hepsin belongs to the TTSP family, which includes matriptase, TMPRSS2, and DESC1. Key comparisons:
Key Findings :
- Selectivity : Hepsin inhibitors (e.g., compound 53) exhibit >6000-fold selectivity over uPA due to distinct binding pocket interactions .
- Glycosylation : Unlike uPA (secreted), hepsin’s membrane association and glycosylation at Asn-112 are critical for its oncogenic activity .
- Redundancy: Hepsin-knockout mice show normal development, suggesting functional overlap with other TTSPs .
Kinetic and Mechanistic Differences
- Activity : Hepsin’s trypsin-like activity (preference for Arg at P1) aligns with uPA but contrasts with chymotrypsin (prefers aromatic residues) . Kinetic constants (kcat/KM) for hepsin are less characterized compared to uPA or thrombin .
- Pathological Roles : While hepsin drives prostate cancer metastasis, TMPRSS2 facilitates SARS-CoV-2 spike protein activation, highlighting divergent biological roles .
Therapeutic Targeting
- Hepsin Inhibitors : Optimized inhibitors (IC50 = 22 nM) show promise in reducing tumor invasion and kidney stone formation .
- Clinical Challenges : Matriptase and TMPRSS2 inhibitors face challenges in selectivity due to structural homology with hepsin .
Data Tables
Preparation Methods
Peptide Synthesis
- The peptide corresponds to amino acids 229 to 237 of human hepsin.
- Sequence: GLQLGVQAV
- N-terminus: Free amine (H)
- C-terminus: Free acid (OH)
- Purity: ≥95% confirmed by HPLC-MS
- Counter Ion: Trifluoroacetic acid (TFA)
This peptide is typically synthesized using solid-phase peptide synthesis (SPPS), a widely accepted method for preparing peptides with high fidelity and yield.
Solid-Phase Peptide Synthesis (SPPS):
- The peptide chain is assembled stepwise on a solid resin support.
- Protected amino acids are sequentially coupled using activating agents.
- After chain assembly, the peptide is cleaved from the resin and deprotected.
- The crude peptide is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Purity is assessed by analytical HPLC and mass spectrometry (MS).
- A purity of 95% or higher is standard to ensure biological activity and reproducibility.
Purification and Characterization
- After synthesis, the peptide is purified by RP-HPLC.
- The purification process removes truncated sequences, deletion peptides, and other impurities.
- The peptide is collected as a freeze-dried powder, which is sterile and endotoxin-free.
- Purity confirmation by HPLC-MS is critical.
- The molecular weight is confirmed by mass spectrometry.
- The peptide is supplied in a lyophilized form to maintain stability.
Research Findings Relevant to Preparation
While the direct preparation of the peptide fragment (229-237) focuses on synthesis and purification, understanding its biological context is essential for its application:
- Hepsin is a trypsin-like serine protease expressed predominantly in human liver and certain tumors (prostate, ovarian).
- The peptide fragment corresponds to a region within the protease domain relevant for substrate recognition or enzyme activity.
- Studies have shown that hepsin cleaves substrates such as the hepatocyte growth factor precursor, influencing tumorigenesis.
- The peptide is often used in biochemical assays to study substrate specificity, enzyme kinetics, and inhibitor screening.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Peptide Sequence | GLQLGVQAV |
| Amino Acid Range | 229–237 of human hepsin |
| Synthesis Method | Solid-phase peptide synthesis (SPPS) |
| Purification | Reverse-phase high-performance liquid chromatography (RP-HPLC) |
| Purity | ≥95% (HPLC-MS confirmed) |
| Counter Ion | Trifluoroacetic acid (TFA) |
| Delivery Format | Freeze-dried powder |
| Storage Conditions | -20°C or below, sterile and endotoxin-free |
| N-terminus | Free amine (H) |
| C-terminus | Free acid (OH) |
Additional Notes
- The peptide is commercially available with a typical delivery time of 2-3 days.
- It is supplied sterile and endotoxin-free, suitable for in vitro biochemical and cellular assays.
- The preparation protocols ensure the peptide is suitable for research into hepsin's role in cancer and other biological processes.
Q & A
Q. What experimental approaches are optimal for characterizing the catalytic activity of serine protease hepsin (229-237) in vitro?
- Methodological Answer : Use fluorogenic peptide substrates containing arginine or lysine at the P1 position, as hepsin exhibits trypsin-like specificity . Measure activity via kinetic assays (e.g., Michaelis-Menten parameters) using spectrophotometry or fluorometry. Include controls with irreversible inhibitors like diisopropyl phosphorfluoride (DIPF) to confirm serine-dependent activity . Purify recombinant hepsin (229-237) via affinity chromatography, ensuring proper post-translational modifications (e.g., glycosylation at residue 112) for functional accuracy .
Q. How to design assays to evaluate hepsin (229-237) substrate specificity and cleavage efficiency?
Q. What structural features of hepsin (229-237) are critical for membrane association and protease activity?
- Methodological Answer : Conduct site-directed mutagenesis on the transmembrane domain (near N-terminus) and scavenger receptor-like domain (residues 153–277) to assess impacts on localization and activity . Use Western blotting to detect soluble vs. membrane-bound forms. Perform homology modeling based on trypsin-like proteases (e.g., PDB entries) to predict disulfide bonds (e.g., Cys153-Cys277) stabilizing the protease domain .
Advanced Research Questions
Q. How to resolve contradictions between hepsin’s in vitro catalytic activity and its observed physiological roles (e.g., in prostate cancer vs. liver function)?
- Methodological Answer : Investigate tissue-specific cofactors (e.g., hepatocyte growth factor in the liver) that may modulate hepsin activity . Use RNAi or CRISPR knockouts in cell lines to study context-dependent phenotypes. Analyze proteomic datasets to identify hepsin-interacting proteins in cancer microenvironments . Address discrepancies by comparing hepsin isoforms (e.g., full-length vs. truncated forms) and post-translational modifications across tissues .
Q. What computational strategies can model hepsin (229-237) interactions with substrates or inhibitors?
- Methodological Answer : Apply molecular dynamics simulations to study substrate binding in the catalytic triad (His203, Asp257, Ser358). Use docking software (e.g., AutoDock Vina) to screen small-molecule inhibitors targeting the active site . Validate predictions with surface plasmon resonance (SPR) to measure binding affinities. Cross-reference with structural data from homologous proteases (e.g., TMPRSS2) to refine models .
Q. How to evaluate hepsin’s role in cross-species models given sequence divergence (e.g., 92% homology between human and walrus hepsin)?
- Methodological Answer : Perform comparative sequence alignment to identify conserved residues (e.g., catalytic triad) and species-specific variations . Use phylogenetic analysis to assess evolutionary conservation of functional domains. Test activity of recombinant walrus hepsin against human substrates to quantify functional overlap. Address naming inconsistencies by referencing standardized databases (e.g., UniProt) .
Q. What experimental controls are critical when analyzing hepsin-deficient murine models to avoid confounding results?
- Methodological Answer : Include littermate controls to account for genetic background effects. Monitor serum alkaline phosphatase levels (elevated in hepsin-KO mice) as a secondary biomarker . Use proteome-wide profiling to detect compensatory upregulation of other serine proteases (e.g., matriptase). Validate phenotypes with rescue experiments (e.g., hepsin overexpression) .
Data Analysis and Interpretation
Q. How to address variability in hepsin activity assays caused by glycosylation or purification methods?
- Methodological Answer : Treat purified hepsin with PNGase F to remove N-linked glycans and compare activity to glycosylated forms . Standardize purification protocols (e.g., detergent use for membrane-bound proteins) across experiments. Use SDS-PAGE and glycan-specific stains (e.g., periodic acid-Schiff) to confirm glycosylation status .
Q. What statistical frameworks are appropriate for analyzing hepsin’s role in proteolytic cascades (e.g., coagulation or extracellular matrix remodeling)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
